Sodium metasilicate pentahydrate

説明

The exact mass of the compound Silicic acid (H2SiO3), disodium salt, pentahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

CAS番号 |

10213-79-3 |

|---|---|

分子式 |

H4NaO4Si |

分子量 |

119.10 g/mol |

IUPAC名 |

disodium;dioxido(oxo)silane;pentahydrate |

InChI |

InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |

InChIキー |

SUWIQJWJARCUAS-UHFFFAOYSA-N |

SMILES |

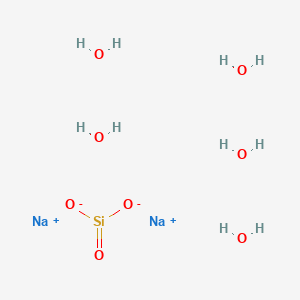

O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] |

正規SMILES |

O.O[Si](=O)O.[Na] |

他のCAS番号 |

10213-79-3 |

物理的記述 |

DryPowder, WetSolid; PelletsLargeCrystals |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

関連するCAS |

1344-09-8 (Parent) |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Metasilicate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O) is a versatile inorganic compound with a wide range of applications in industrial processes and, increasingly, in areas of interest to the research and drug development community. As a hydrated salt of silicic acid, it exhibits a unique combination of alkalinity, buffering capacity, and reactivity that makes it a valuable tool in various scientific endeavors. This technical guide provides a comprehensive overview of the core chemical and physical properties of sodium metasilicate pentahydrate, complete with detailed experimental protocols and visualizations to support its practical application in a laboratory setting.

Chemical and Physical Properties

This compound is a white, crystalline or granular solid that is highly soluble in water, forming a strongly alkaline solution.[1][2] It is known for its hygroscopic and deliquescent nature, readily absorbing moisture and carbon dioxide from the atmosphere.[3] The key chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | References |

| Chemical Formula | Na₂SiO₃·5H₂O | [1][2] |

| CAS Number | 10213-79-3 | [1][2] |

| Molecular Weight | 212.14 g/mol | [4][5] |

| Appearance | White, crystalline, granular, or powdered solid | [1][2] |

| Odor | Odorless | [1] |

Physicochemical Properties

| Property | Value | References |

| Melting Point | 72.2 °C (decomposes) | [6] |

| Density | 2.61 g/cm³ (anhydrous) | [7] |

| Bulk Density | 0.8 - 1.0 g/cm³ | [3] |

| Solubility in Water | Soluble in cold water | [1][8] |

| Solubility in Other Solvents | Insoluble in alcohol and acids | [6] |

| pH (1% aqueous solution) | 12 - 13 | [3] |

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of this compound. These protocols are based on standard laboratory practices and information derived from technical data sheets.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound, which is the temperature at which it transitions from a solid to a liquid state.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus or Thiele tube with a high-boiling point liquid (e.g., mineral oil)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Thiele Tube: If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the thermometer and capillary tube in the Thiele tube filled with the heating liquid.

-

-

Heating: Begin heating the apparatus at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Observe the sample closely through the magnifying lens of the apparatus.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of pH of an Aqueous Solution

Objective: To measure the pH of a 1% aqueous solution of this compound.

Materials:

-

This compound

-

Deionized water

-

pH meter with a glass electrode

-

Standard buffer solutions (pH 7 and pH 10)

-

Beakers

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions of pH 7 and pH 10.

-

Solution Preparation:

-

Accurately weigh 1.0 g of this compound using an analytical balance.

-

Dissolve the weighed sample in 99.0 mL of deionized water in a beaker to prepare a 1% (w/v) solution.

-

Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the solid is completely dissolved.

-

-

pH Measurement:

-

Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

-

Immerse the electrode in the prepared 1% solution.

-

Allow the pH reading to stabilize. Record the pH value.

-

-

Cleaning: After the measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution.

Determination of Water Solubility (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Constant temperature water bath

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Filter paper and funnel

-

Evaporating dish

-

Drying oven

Procedure:

-

Saturation:

-

Add an excess amount of this compound to a known volume of deionized water in an Erlenmeyer flask.

-

Stopper the flask and place it in a constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solution to equilibrate for several hours, with occasional shaking, to ensure saturation.

-

-

Sample Collection:

-

Once equilibrated, carefully decant a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish. Avoid transferring any undissolved solid.

-

-

Evaporation:

-

Place the evaporating dish in a drying oven set to a temperature below the decomposition temperature of the hydrate (B1144303) (e.g., 60 °C) until all the water has evaporated.

-

-

Mass Measurement:

-

Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the evaporating dish from the final mass.

-

Express the solubility in grams of solute per 100 mL of solvent.

-

Signaling Pathways and Logical Relationships

While this compound is not typically associated with classical signaling pathways in drug development, its chemical properties can be leveraged in various biological and chemical processes. Below are visualizations of a proposed mechanism of action and an experimental workflow relevant to its application.

Antimicrobial Mechanism of Action

Sodium metasilicate's high alkalinity is a key factor in its antimicrobial properties. When dissolved in water, it creates a high pH environment that can disrupt the cellular integrity of microorganisms. The following diagram illustrates the proposed mechanism of action against bacteria.

Caption: Proposed antimicrobial action of this compound.

Experimental Workflow: Synthesis of Silica (B1680970) Nanoparticles

Sodium metasilicate is a common precursor for the synthesis of silica nanoparticles, which have applications in drug delivery systems. The following diagram outlines a typical experimental workflow for this process.

Caption: Workflow for silica nanoparticle synthesis from sodium metasilicate.

Applications in Research and Drug Development

While primarily an industrial chemical, the properties of this compound lend themselves to several areas of research relevant to drug development:

-

Excipient in Formulations: Due to its alkaline nature, it can be used as a pH modifier in certain formulations. Silicates, in general, are explored as excipients to improve the dissolution of poorly soluble drugs.[9][10]

-

Synthesis of Biomaterials: As demonstrated, it is a key precursor in the synthesis of silica-based nanomaterials for drug delivery and tissue engineering.[10]

-

Antimicrobial Agent: Its antimicrobial properties are of interest in the development of self-sterilizing surfaces and as a component in disinfectant formulations.[11]

-

Protein Precipitation: Silicates can be used for the selective precipitation and purification of proteins from complex mixtures.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[12] It is also irritating to the respiratory tract.[12] When handling this chemical, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area and avoid generating dust. Store the compound in a cool, dry place away from acids and metals such as aluminum and zinc, with which it can react to produce flammable hydrogen gas.[13]

Conclusion

This compound is a compound with a well-defined set of chemical and physical properties that make it useful in a variety of scientific applications. Its high alkalinity, buffering capacity, and role as a silica precursor are particularly noteworthy. For researchers, scientists, and drug development professionals, understanding these core properties and the methodologies for their characterization is essential for harnessing the potential of this versatile inorganic compound in the laboratory. The provided experimental protocols and workflow diagrams serve as a foundational guide for its practical and safe utilization.

References

- 1. researchgate.net [researchgate.net]

- 2. d1agzcljgbz1xi.cloudfront.net [d1agzcljgbz1xi.cloudfront.net]

- 3. stppgroup.com [stppgroup.com]

- 4. Making sure you're not a bot! [iastatedigitalpress.com]

- 5. scbt.com [scbt.com]

- 6. silmaco.com [silmaco.com]

- 7. Sodium metasilicate - Wikipedia [en.wikipedia.org]

- 8. petro-kavir.com [petro-kavir.com]

- 9. Multifunctional Role of Silica in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multi-functional Silicas in Pharmaceutical & Nutraceutical Applications [grace.com]

- 11. Mechanism of antimicrobial action of sodium metasilicate against Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. pentairaes.com [pentairaes.com]

Synthesis and Crystallization of Sodium Metasilicate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization of sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O), a compound with significant applications in various industries, including as a raw material and processing aid in pharmaceutical manufacturing. This document details the core chemical principles, experimental protocols, and critical parameters that govern the successful production of high-purity crystalline sodium metasilicate pentahydrate.

Introduction

This compound is a hydrated salt of silicic acid, appearing as a white, crystalline, and hygroscopic solid.[1] It is readily soluble in water, forming a highly alkaline solution, which makes it a versatile component in detergents, cleaning agents, and as a builder to enhance surfactant efficiency.[1][2] Its utility also extends to industrial applications such as a binder, adhesive, and corrosion inhibitor.[3] The synthesis and crystallization processes are critical in determining the final product's purity, crystal size, and stability, which are paramount for its performance in specialized applications.

Synthesis of Sodium Metasilicate

The primary industrial synthesis of sodium metasilicate involves the reaction of a silica (B1680970) source with a sodium source, typically under elevated temperature and pressure.

Reaction of Silica with Sodium Hydroxide (B78521)

A prevalent commercial method for producing sodium metasilicate involves the reaction of silica, often in the form of quartz sand, with a concentrated solution of sodium hydroxide (caustic soda).[4] This reaction yields a sodium silicate (B1173343) solution, which is then adjusted to the correct stoichiometry for sodium metasilicate.

A key challenge in this process is achieving the desired 1:1 molar ratio of Na₂O to SiO₂ in a solution with a high concentration of dissolved solids (around 57.5 wt%), which is necessary for the subsequent crystallization of the pentahydrate form.[4] Direct reaction to this concentration is often inefficient. A common industrial approach involves a two-step process:

-

Initial Digestion: Silica is first reacted with a substoichiometric amount of sodium hydroxide to produce a concentrated sodium silicate solution with a Na₂O:SiO₂ molar ratio of approximately 1:2 to 1:1.5.[4]

-

Stoichiometry Adjustment: A highly concentrated sodium hydroxide solution (e.g., 70-73 wt%) is then added to the initial sodium silicate solution to adjust the molar ratio to 1:1 and bring the dissolved solids concentration to the target of 57-58 wt%.[4]

High-Temperature Fusion Method

An alternative synthesis route involves the high-temperature fusion of silicon dioxide (silica) with sodium carbonate (soda ash).[1][3] This reaction produces anhydrous sodium metasilicate, which can then be dissolved in water to form a solution from which the pentahydrate can be crystallized.

Crystallization of this compound

The crystallization of this compound from a supersaturated solution is a critical step that dictates the physical properties of the final product. The process is typically initiated by cooling the concentrated sodium metasilicate solution and introducing seed crystals.

Key parameters influencing the crystallization process include:

-

Concentration of Dissolved Solids: Crystallization of the pentahydrate is most readily achieved from solutions containing 57-58 wt% dissolved sodium metasilicate.[4]

-

Temperature: The solution is typically cooled to a specific temperature range to induce crystallization. Seeding is often performed at around 60-65°C, followed by further cooling to 48-52°C.[4]

-

Seeding: The introduction of seed crystals of this compound provides nucleation sites, promoting the growth of well-defined crystals and controlling the crystal size distribution.

-

Agitation: Proper agitation ensures uniform temperature distribution and facilitates the contact between the solute and the growing crystals.

Experimental Protocols

Protocol 1: Synthesis via Two-Step Reaction of Silica and Sodium Hydroxide

This protocol is based on the process described in U.S. Patent 3,471,253.[4]

Materials:

-

Silica sand (high purity)

-

Sodium hydroxide (50 wt% and 70-73 wt% solutions)

-

Distilled water

Equipment:

-

Pressurized reactor

-

Stirred reaction vessel

-

Heating and cooling system

-

Filtration apparatus

Procedure:

-

Preparation of Concentrated Sodium Silicate Solution:

-

Charge the pressurized reactor with silica sand and a 50 wt% sodium hydroxide solution. The molar ratio of Na₂O to SiO₂ should be between 1:2 and 1:1.5.

-

Heat the reactor to 190-220°C under a pressure of approximately 215-225 psig.

-

Maintain these conditions with stirring until the reaction is complete, yielding a concentrated sodium silicate solution with 50-60 wt% dissolved solids.

-

Filter the hot solution to remove any unreacted silica.

-

-

Formation of Sodium Metasilicate Solution:

-

Transfer the hot, filtered sodium silicate solution to a stirred reaction vessel.

-

While stirring, add a 70-73 wt% sodium hydroxide solution to the vessel. The amount of added caustic should be sufficient to adjust the Na₂O:SiO₂ molar ratio to 1:1.

-

Maintain the temperature of the mixture between 50°C and 120°C during the addition.

-

The final solution should have a dissolved solids concentration of 57-58 wt%.

-

-

Crystallization of this compound:

-

Cool the sodium metasilicate solution to 60-65°C.

-

Introduce seed crystals of this compound while agitating the solution.

-

Continue to cool the solution to 48-52°C with continuous agitation.

-

Crystallization will occur, and the temperature may rise slightly due to the exothermic nature of the process.

-

Once crystallization is complete, the solid mass can be further processed (e.g., granulation, drying).

-

Protocol 2: Continuous Crystallization Process

This protocol is based on the process described in a Chinese patent for a continuous crystallization technique.[5]

Materials:

-

Quartz sand

-

Liquid sodium hydroxide

-

Caustic soda

-

Seed crystals of this compound (0.5-1 mm)

Equipment:

-

Reaction still

-

Filter (centrifugal)

-

Mixing and evaporation vessel

-

Granulation equipment with controlled stirring

-

Cooling and sieving equipment

Procedure:

-

Reaction:

-

Feed quartz sand and liquid sodium hydroxide into a reaction still.

-

Maintain the reaction temperature above 150°C for 4-12 hours.

-

-

Filtration:

-

Transfer the reaction product to a centrifugal filter to remove unreacted quartz sand, yielding liquid sodium silicate.

-

-

Concentration:

-

Mix the liquid sodium silicate with caustic soda in a ratio of 1:1.5-2.5.

-

Evaporate the solution to concentrate it to the desired sodium metasilicate concentration.

-

-

Crystallization and Granulation:

-

Cool the concentrated sodium metasilicate liquid to its solidification phase change point.

-

Continuously feed the cooled liquid and seed crystals into the granulation equipment.

-

Maintain a stirring speed of 50-60 revolutions per minute to facilitate mixing and crystallization granulation.

-

-

Product Finishing:

-

Allow the crystallization products to stabilize in size.

-

Cool the final product to below 50°C.

-

Sieve the product to obtain the desired particle size.

-

Data Presentation

Table 1: Reactant and Product Specifications

| Parameter | Value | Reference |

| Raw Materials | ||

| Silica (SiO₂) Content in Quartz Powder | > 90% | [6] |

| Sodium Oxide (Na₂O) Content in Liquid Alkali | 38 - 80% | [6] |

| Product Specifications | ||

| Sodium Oxide (Na₂O) Content | 28.3 - 30.0% | [1] |

| Silicon Dioxide (SiO₂) Content | 27.8 - 29.2% | [1] |

| Water Insoluble Matter | ≤ 0.05% | [1] |

| Iron (Fe) Content | ≤ 100 ppm | [1] |

| pH (1% aqueous solution, 25°C) | 12 - 13 | [1] |

| Whiteness | ≥ 80% | [1] |

| Bulk Density | 0.8 - 1.0 g/cm³ | [1] |

Table 2: Key Process Parameters for Synthesis and Crystallization

| Parameter | Value | Reference |

| Synthesis (Two-Step Reaction) | ||

| Initial Digestion Temperature | 190 - 220°C | [4] |

| Initial Digestion Pressure | 215 - 225 psig | [4] |

| Final Na₂O:SiO₂ Molar Ratio | 1:1 | [4] |

| Final Dissolved Solids Concentration | 57 - 58 wt% | [4] |

| Crystallization | ||

| Seeding Temperature | 60 - 65°C | [4] |

| Final Crystallization Temperature | 48 - 52°C | [4] |

| Continuous Crystallization | ||

| Reaction Temperature | > 150°C | [5] |

| Reaction Time | 4 - 12 hours | [5] |

| Stirring Speed in Granulator | 50 - 60 rpm | [5] |

| Final Product Cooling Temperature | < 50°C | [5] |

Visualizations

References

- 1. stppgroup.com [stppgroup.com]

- 2. oxy.com [oxy.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. US3471253A - Process for producing this compound - Google Patents [patents.google.com]

- 5. CN105084377A - Continuous crystallization process for this compound - Google Patents [patents.google.com]

- 6. CN1282604C - Production method of this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Sodium Metasilicate Pentahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of sodium metasilicate (B1246114) pentahydrate in various organic solvents. While quantitative solubility data in organic media is not widely available in published literature, this document consolidates the existing qualitative information and presents a comprehensive experimental protocol for its precise determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound for their work.

Introduction

Sodium metasilicate pentahydrate (Na₂SiO₃·5H₂O) is a crystalline solid that is highly soluble in water, forming alkaline solutions.[1][2][3][4] Its solubility in non-aqueous or organic solvents, however, is significantly limited.[1][2][3][5][6][7][8] Understanding the extent of its solubility in organic media is crucial for various applications, including as a catalyst, in the formulation of specialty cleaning agents, and in certain chemical synthesis processes where the presence of water is undesirable. This guide aims to provide a clear understanding of its known solubility and furnish the necessary methodology to quantify it in solvents of interest.

Solubility of this compound in Organic Solvents

Based on available data, this compound is generally considered insoluble in most common organic solvents, particularly in alcohols and other non-polar liquids.[1][2][3][5][6][7][8] However, some qualitative data exists for a limited range of polar aprotic and other organic solvents.

Data Presentation

| Solvent | Chemical Formula | Type | Solubility |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Soluble[9] |

| Methanol | CH₃OH | Polar Protic (Alcohol) | Soluble[9] |

| Glacial Acetic Acid | C₂H₄O₂ | Organic Acid | Sparingly Soluble[9] |

| Chloroform | CHCl₃ | Non-polar | Very Slightly Soluble[9] |

| Ethanol | C₂H₅OH | Polar Protic (Alcohol) | Insoluble[1][10] |

| General Alcohols | R-OH | Polar Protic | Insoluble[2][3][5][6][7][8] |

Experimental Protocols for Determining Solubility

To address the lack of quantitative data, a detailed experimental protocol is provided below. This methodology is based on the widely accepted equilibrium saturation method, followed by gravimetric analysis for quantification.

Principle

A saturated solution of this compound is prepared in the organic solvent of interest by ensuring an excess of the solid is present and allowing the system to reach equilibrium. The concentration of the dissolved solid in the supernatant is then determined by carefully evaporating the solvent and weighing the remaining residue.

Materials and Apparatus

-

This compound (analytical grade)

-

Organic Solvent of Interest (high purity)

-

Analytical Balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Conical flasks with stoppers

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Syringes

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven

-

Desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or on a magnetic stirrer and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value for the solubility measurement.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove all undissolved particles.

-

-

Gravimetric Determination:

-

Accurately transfer a known volume of the clear filtrate to a pre-weighed, dry glass vial or evaporating dish.

-

Gently evaporate the solvent under a stream of inert gas or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Once the solvent has been removed, place the vial in a drying oven at a temperature suitable for removing any residual solvent without decomposing the this compound (e.g., 70-80 °C).

-

Periodically remove the vial from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Weight of residue (g) / Volume of filtrate (mL)) * 100

-

Alternative Analytical Techniques

For certain organic solvents, especially those with very low solubility of the silicate (B1173343), gravimetric analysis may not be sensitive enough. In such cases, alternative analytical techniques can be employed to determine the concentration of dissolved silicate.

Spectrophotometric Determination of Silicon

This method involves the formation of a colored complex with the dissolved silicate, which can then be quantified using a spectrophotometer. A common method is the formation of a yellow silicomolybdate complex, which can be reduced to a more intensely colored molybdenum blue complex.[11][12][13][14]

Logical Relationship for Spectrophotometric Analysis

Caption: Logical flow for the spectrophotometric determination of dissolved silicate.

Conclusion

While this compound is well-known for its high solubility in water, its solubility in organic solvents is markedly lower and not well-documented quantitatively. This guide provides the available qualitative data and a robust experimental protocol for researchers to determine the precise solubility in organic solvents of interest. The choice of analytical method, either gravimetric or spectrophotometric, will depend on the expected solubility range and the resources available. The information and methodologies presented herein are intended to facilitate further research and application of this compound in non-aqueous systems.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 3. stppgroup.com [stppgroup.com]

- 4. This compound - Global Chemical Resources [globalchemicalresources.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Sodium metasilicate - Wikipedia [en.wikipedia.org]

- 7. This compound - (Silicates and Silica):Nippon Chemical Industrial of chemical manufacturer [nippon-chem.co.jp]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. echemi.com [echemi.com]

- 10. Sodium metasilicate CAS#: 6834-92-0 [m.chemicalbook.com]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nrc.gov [nrc.gov]

- 14. Spectrophotometric determination of silicate traces in hemodialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Metasilicate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O) is a crystalline solid with a wide range of industrial applications, including as a binder, emulsifier, and cleaning agent. Understanding its thermal decomposition behavior is critical for its effective use in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of sodium metasilicate pentahydrate, detailing the stepwise dehydration and subsequent phase transitions of the anhydrous form. The information presented is compiled from various analytical studies employing thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where the thermal properties of this compound are of interest.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-stage process that begins with the loss of its five water molecules of hydration, followed by phase transformations of the resulting anhydrous sodium metasilicate at higher temperatures.

Dehydration Stages

Upon heating, this compound undergoes a series of dehydration steps. While the exact temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere, the general pathway involves the sequential removal of water molecules. The initial decomposition and loss of water typically occur in the temperature range of 150°C to 300°C[1]. A significant event in this range is the loss of two water molecules at approximately 170-175°C[1]. The complete dehydration results in the formation of anhydrous sodium metasilicate (Na₂SiO₃). The theoretical water content of this compound is approximately 42.5%. A thermogravimetric analysis of a sodium silicate (B1173343) sample showed a mass loss of 41% between 20°C and 200°C, which is attributed to the removal of bound water[2].

The dehydration process is endothermic, as confirmed by differential thermal analysis, which shows corresponding endothermic peaks for the energy absorbed to remove the water molecules[2].

High-Temperature Phase Transitions of Anhydrous Sodium Metasilicate

Following complete dehydration, the resulting amorphous anhydrous sodium metasilicate undergoes further transformations at higher temperatures. At approximately 400°C, the amorphous solid begins to crystallize, forming β-Na₂Si₂O₅[3]. As the temperature is further increased to around 600°C, the silica (B1680970) component crystallizes into cristobalite, which coexists with β-Na₂Si₂O₅ up to 700°C[3].

Quantitative Thermal Analysis Data

The following tables summarize the key thermal events and corresponding data for the decomposition of this compound, synthesized from available literature.

Table 1: Dehydration of this compound

| Temperature Range (°C) | Decomposition Stage | Mass Loss (%) (approx.) | DTA Peak Type |

| 150 - 300 | Stepwise loss of 5 H₂O | 42.5 (total) | Endothermic |

| ~170 - 175 | Loss of 2 H₂O | ~17 | Endothermic |

Note: The data for the complete stepwise dehydration is synthesized from multiple sources and may not represent a single continuous experiment. The total mass loss is based on the theoretical water content.

Table 2: High-Temperature Phase Transitions of Anhydrous Sodium Metasilicate

| Temperature (°C) | Event | Resulting Phase(s) |

| ~400 | Crystallization | β-Na₂Si₂O₅ |

| ~600 - 700 | Crystallization | β-Na₂Si₂O₅ + Cristobalite |

Experimental Protocols

The data presented in this guide are typically obtained through simultaneous thermogravimetric and differential thermal analysis (TGA-DTA) and X-ray diffraction (XRD).

Thermogravimetric and Differential Thermal Analysis (TGA-DTA)

A standard experimental procedure for the TGA-DTA of a hydrated salt like this compound is as follows:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous TGA-DTA instrument is used.

-

Experimental Conditions:

-

Atmosphere: The analysis is typically carried out under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

Heating Rate: A constant heating rate, commonly 10°C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature, typically around 1000°C, to observe all dehydration and phase transition events.

-

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and a reference material (DTA) as a function of temperature.

X-ray Diffraction (XRD)

To identify the crystalline phases present at different temperatures, high-temperature in-situ XRD or ex-situ XRD on samples quenched from specific temperatures is performed.

-

Sample Preparation: For ex-situ analysis, samples of this compound are heated to specific temperatures (e.g., 200°C, 400°C, 500°C, 700°C) in a furnace and then rapidly cooled to room temperature. The resulting material is then finely ground.

-

Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation) is used.

-

Data Acquisition: The XRD pattern is recorded over a specific 2θ range.

-

Phase Identification: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present. XRD patterns of sodium metasilicate heated to 200°C, 400°C, and 500°C provide evidence for the phase transformations[4].

Visualizations

Logical Workflow of Thermal Decomposition

The following diagram illustrates the sequential steps involved in the thermal decomposition of this compound.

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The diagram below outlines the typical experimental workflow for analyzing the thermal decomposition of a hydrated salt.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined process involving initial dehydration to an amorphous anhydrous form, followed by crystallization into different silicate phases at higher temperatures. A thorough understanding of these thermal events, as detailed in this guide, is essential for the successful application of this compound in various scientific and industrial processes. The provided data and experimental protocols offer a foundational resource for professionals working with this versatile material.

References

Spectroscopic Analysis of Sodium Metasilicate Pentahydrate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze aqueous solutions of sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O). A thorough understanding of the behavior of silicate (B1173343) species in solution is critical for various applications, including as a precursor for silica (B1680970) nanoparticles, a binder, and a corrosion inhibitor.[1][2][3] When dissolved in water, sodium metasilicate pentahydrate does not exist as simple metasilicate anions but undergoes hydrolysis to form a complex equilibrium of various silicate species.[4] Spectroscopic methods are indispensable for elucidating the nature and distribution of these species.

Fundamentals of this compound in Aqueous Solutions

This compound is a hydrated salt of metasilicic acid. In its crystalline form, the pentahydrate contains discrete, approximately tetrahedral anions [SiO₂(OH)₂]²⁻ with water of hydration.[5] Upon dissolution in water, these anions participate in a series of pH and concentration-dependent hydrolysis and condensation reactions. This results in a dynamic equilibrium of various silicate structures, often described using the Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a central silicon atom to other silicon atoms.

The primary silicate species in solution include:

-

Q⁰: Monomeric silicate, [SiO(OH)₃]⁻ or Si(OH)₄

-

Q¹: Dimeric and chain-end silicate groups

-

Q²: Middle groups in silicate chains and cycles

-

Q³: Branching points in the silicate network

-

Q⁴: Fully cross-linked silica networks

The distribution of these species is heavily influenced by the pH of the solution; at higher pH values, less condensed species (Q⁰, Q¹) predominate.[6]

Spectroscopic Techniques for Analysis

A multi-spectroscopic approach is often necessary to fully characterize sodium metasilicate solutions. The primary techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of silicate species in solution. Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for in-situ analysis of aqueous solutions.

Key Spectral Features: The infrared absorption bands for aqueous sodium metasilicate solutions are typically observed between 850 cm⁻¹ and 1300 cm⁻¹.[6] The strong absorption of water limits the usable spectral range.[6]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~885 | Si-O stretching in monomeric species | [6] |

| ~964.5 | Stretching vibrations of silanol (B1196071) groups (Si-OH) | [7] |

| ~1023 | Si-O stretching in monomeric species | [6] |

| ~1030 | Asymmetric stretching of Si-O(Na) | [8] |

| ~1060 | Si-O stretching in polymeric species | [6] |

As the pH of the solution decreases, the intensity of bands associated with monomeric species (~885 and ~1023 cm⁻¹) decreases, while bands corresponding to polymeric species (~1060 cm⁻¹) increase in intensity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is a highly effective technique for identifying and quantifying the various silicate (Qⁿ) species present in solution.[9][10] The chemical shift of the ²⁹Si nucleus is sensitive to its local chemical environment, specifically the number of bridging oxygen atoms.

Typical ²⁹Si Chemical Shifts for Silicate Species:

| Species | Connectivity | Typical Chemical Shift Range (ppm) |

| Q⁰ | Monomer | -70 to -80 |

| Q¹ | End-group | -80 to -90 |

| Q² | Middle-group | -90 to -100 |

| Q³ | Branching | -100 to -110 |

| Q⁴ | Cross-linked | -110 to -120 |

Note: Chemical shifts are relative to a standard, typically tetramethylsilane (B1202638) (TMS), and can be influenced by factors such as solvent, concentration, and counter-ions.

Studies have shown that in sodium silicate solutions, various dissolved silica species can be positively identified and their proportions quantified using ²⁹Si NMR.[9][10][11] For instance, dilution of a concentrated sodium silicate solution leads to an increase in the proportion of monomeric Q⁰ species.[10]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the symmetric vibrations of the silicate framework. It is particularly useful for studying the Si-O-Si linkages in polymeric species.

Key Raman Bands for Sodium Silicate Solutions:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~630 | Si-O-Si bending in cyclic species | |

| ~785 | Si-O bending (characteristic of quartz, may indicate undissolved silica) | [12] |

| ~980 | Symmetric stretching of Si-O in Q⁰ species | |

| ~1050 | Asymmetric stretching of Si-O-Si in Q² species | |

| ~1100 | Asymmetric stretching of Si-O-Si in Q³ species |

Quantitative analysis of the relative abundances of Qⁿ species in silicate glasses and melts has been successfully performed using Raman spectroscopy, suggesting its potential for similar quantitative studies in solutions.[13][14]

Experimental Protocols

Sample Preparation

-

Prepare a stock solution of this compound by dissolving a known weight of the solid in deionized water. Note that the dissolution process can be exothermic.

-

For pH-dependent studies, adjust the pH of aliquots of the stock solution using dilute HCl or NaOH.[6]

-

Allow the solutions to equilibrate for a specified period before analysis, as the speciation can change over time.

ATR-FTIR Spectroscopy

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a ZnSe crystal).[6]

-

Background Collection: Record a background spectrum of the clean, dry ATR crystal.

-

Sample Analysis: Apply the sodium metasilicate solution to the ATR crystal surface, ensuring complete coverage.

-

Data Acquisition: Collect the spectrum by averaging a sufficient number of scans (e.g., 200 scans) at a suitable resolution (e.g., 4 cm⁻¹).[6]

-

Data Processing: Perform baseline correction and other necessary spectral manipulations using appropriate software.

²⁹Si NMR Spectroscopy

-

Sample Preparation: Transfer the sodium metasilicate solution to an NMR tube. A deuterium-containing solvent (e.g., D₂O) may be added for locking purposes, though for aqueous solutions, the lock may be established on the water signal.

-

Instrument Parameters: Use a high-field NMR spectrometer. Typical parameters for ²⁹Si NMR include a specific pulse sequence (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect for quantitative analysis), a relaxation delay sufficient to allow for full relaxation of the ²⁹Si nuclei, and a specific number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Perform phase and baseline corrections.

-

Quantitative Analysis: Integrate the peaks corresponding to the different Qⁿ species. The relative area of each peak corresponds to the relative abundance of that species.

Raman Spectroscopy

-

Instrument Setup: Use a Raman spectrometer with a laser excitation source appropriate for the sample (e.g., a Nd:YAG laser).[15]

-

Sample Holder: Use a suitable cuvette or sample holder for liquid analysis.

-

Data Acquisition: Focus the laser beam into the sample solution and collect the scattered light. The acquisition time and number of accumulations will depend on the sample concentration and the desired signal-to-noise ratio.

-

Data Processing: Perform baseline correction, especially to remove any fluorescence background. Normalize the spectra if necessary for comparison.

Visualizations

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Sodium metasilicate, pentahydrate, ≥95%, COA, Certificate of Analysis, 6834-92-0, S 0658 [ottokemi.com]

- 3. simplyinfo.org [simplyinfo.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Sodium metasilicate - Wikipedia [en.wikipedia.org]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Infrared Spectra and Thermal Properties of Sodium Silicate Solutions | Semantic Scholar [semanticscholar.org]

- 9. Silica scale formation and effect of sodium and aluminium ions -29Si NMR study - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 10. vuir.vu.edu.au [vuir.vu.edu.au]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. lib.fibopt.ru [lib.fibopt.ru]

- 14. minsocam.org [minsocam.org]

- 15. spectrabase.com [spectrabase.com]

In-Depth Technical Guide to the Health and Safety Considerations for the Laboratory Use of Sodium Metasilicate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the laboratory use of sodium metasilicate (B1246114) pentahydrate. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely, mitigate risks, and respond effectively to emergencies.

Chemical and Physical Properties

Sodium metasilicate pentahydrate (Na₂SiO₃·5H₂O) is a crystalline solid that is highly soluble in water, forming a strongly alkaline solution.[1] This alkalinity is a primary contributor to its hazardous properties. It is crucial to understand its physical and chemical characteristics to ensure proper handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10213-79-3 | [2] |

| Molecular Formula | Na₂SiO₃·5H₂O | [2] |

| Molecular Weight | 212.14 g/mol | [2] |

| Appearance | White to off-white granules or powder | [2] |

| pH | Strongly alkaline in solution | [1] |

| Melting Point | 72 °C | [3] |

| Solubility in Water | Soluble | [1][4] |

| Stability | Stable under normal conditions. Hygroscopic. | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary hazards are due to its corrosive nature.[4][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[3][6][7] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3][6][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][6][7] |

| Acute Toxicity (Oral) | - | Harmful if swallowed.[4][6] |

Mechanism of Corrosive Action

The corrosive effects of this compound are primarily due to its high alkalinity. When in contact with biological tissues, the hydroxide (B78521) ions from its aqueous solution cause significant damage through a process known as liquefaction necrosis .[7][8][9][10]

This process involves two main mechanisms:

-

Saponification of Fats: The alkali reacts with fatty acids in cell membranes, breaking them down into soaps and glycerol. This disrupts the cell membrane's integrity and the skin's natural barrier, allowing for deeper penetration of the chemical.[9][11]

-

Denaturation of Proteins: The alkaline environment disrupts the three-dimensional structure of proteins, leading to the breakdown of cellular structures and extracellular matrix.[7][11]

Unlike acids that cause coagulation necrosis which can limit further penetration, liquefaction necrosis allows the corrosive agent to penetrate deeper into the tissue, resulting in more severe and extensive burns.[7][9][10]

While there isn't a specific signaling pathway uniquely triggered by sodium metasilicate, the resulting tissue damage will activate general inflammatory and wound healing signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, in response to the cellular injury.[12]

Personal Protective Equipment (PPE)

Strict adherence to appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | PPE | Standard |

| Eyes/Face | Tightly fitting safety goggles and a face shield.[3] | ANSI Z87.1 (US) or EN 166 (EU) |

| Skin | Chemical-resistant gloves (e.g., nitrile, PVC), a lab coat, and an apron if there is a risk of splashing.[4][5] | EN 374 (for gloves) |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 or P3 filter should be used if dust is generated and ventilation is inadequate.[13][14] | - |

| Footwear | Closed-toe shoes. | - |

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and ensure laboratory safety.

Handling

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dust may be generated.[14][15]

-

Avoid creating dust.[7]

-

Do not breathe in the dust.[13]

-

Avoid contact with skin, eyes, and clothing.[4]

-

When preparing solutions, always add the this compound to water slowly, never the other way around, to avoid a violent exothermic reaction.[15]

-

Ensure that emergency eyewash stations and safety showers are readily accessible and have been tested.[12][16]

Storage

-

Keep containers tightly closed to prevent absorption of moisture from the air (hygroscopic).[2][5]

-

Store in a corrosive-resistant container with a resistant inner liner.[4][13] Do not store in containers made of aluminum, zinc, tin, or their alloys, as flammable hydrogen gas may be produced upon contact.[5][7]

-

Segregate from incompatible materials such as acids, oxidizing agents, and metals.[3][5][7]

Emergency Procedures

A clear and practiced emergency response plan is crucial when working with corrosive materials.

First Aid

dot

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. jaydinesh.com [jaydinesh.com]

- 3. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. silmaco.com [silmaco.com]

- 6. redox.com [redox.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Chemical Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. prevor.com [prevor.com]

- 10. Caustic Ingestion - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 11. Alkali Burns of the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Signalling and Photobiomodulation in Chronic Wound Repair [mdpi.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. reagent.co.uk [reagent.co.uk]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Choosing First Aid for Laboratory Hazards: A Practical Guide - Blog [droppe.com]

Unveiling the Structural Dichotomy: A Technical Guide to Anhydrous and Pentahydrate Sodium Metasilicate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental structural differences between anhydrous sodium metasilicate (B1246114) (Na₂SiO₃) and its pentahydrate counterpart (Na₂SiO₃·5H₂O). A comprehensive understanding of their distinct crystalline architectures and the consequential variations in their physicochemical properties is paramount for their precise application in research, development, and manufacturing.

Core Structural Differences: From Polymeric Chains to Discrete Anions

The most profound distinction between anhydrous and pentahydrate sodium metasilicate lies in the arrangement of the silicate (B1173343) anions. Anhydrous sodium metasilicate possesses a polymeric structure, where silicate tetrahedra ({SiO₄}) are linked at their corners to form infinite chains.[1][2] In stark contrast, the pentahydrate form is characterized by the presence of discrete, approximately tetrahedral dihydroxosilicate anions, [SiO₂(OH)₂]²⁻, which are not interconnected but are stabilized within the crystal lattice by water molecules of hydration.[2]

This fundamental difference in silicate anion structure dictates the overall crystal architecture and significantly influences the material's properties.

Crystallographic Data at a Glance

The precise arrangement of atoms within the crystal lattice of both forms has been elucidated through X-ray crystallography. The key crystallographic parameters are summarized in the table below for direct comparison.

| Parameter | Anhydrous Sodium Metasilicate (Na₂SiO₃) | Sodium Metasilicate Pentahydrate (Na₂SiO₃·5H₂O) |

| Crystal System | Orthorhombic[3][4] | Triclinic |

| Space Group | Cmc2₁[3][4] | P-1 |

| Unit Cell Dimensions | a = 6.06 Å, b = 10.49 Å, c = 4.78 Å[4] | a = 7.791 Å, b = 11.231 Å, c = 6.071 Å; α = 104.59°, β = 98.71°, γ = 74.87° |

| Key Bond Lengths | Na-O: 2.28-2.52 Å, Si-O: 1.60-1.68 Å[4] | Na-O: 2.29-2.74 Å, Si-O: 1.61-1.67 Å, O-H: ~0.82-0.98 Å |

| Anion Structure | Infinite chains of corner-sharing {SiO₄} tetrahedra.[1][2] | Discrete [SiO₂(OH)₂]²⁻ tetrahedra.[2] |

Visualization of the Crystal Structures

The distinct atomic arrangements of anhydrous and pentahydrate sodium metasilicate can be visualized through the following diagrams generated using the DOT language.

Comparative Physicochemical Properties

The structural variations between the anhydrous and pentahydrate forms give rise to notable differences in their physical and chemical properties.

| Property | Anhydrous Sodium Metasilicate (Na₂SiO₃) | This compound (Na₂SiO₃·5H₂O) |

| Molar Mass | 122.06 g/mol [5] | 212.14 g/mol [6] |

| Melting Point | 1088 °C[5] | 72.2 °C[7] |

| Solubility in Water | Highly soluble. Increasing temperature depresses solubility in NaOH solutions.[8][9] | Highly soluble (50 g/100 g water at 20 °C).[10] Increasing temperature favors solubility in NaOH solutions.[8][9] |

| Dissolution | Slower dissolution rate compared to the pentahydrate form. | Faster dissolution rate.[10] |

| pH of 1% Solution | ~12.7[11] | Not explicitly stated, but solutions are strongly alkaline. |

| Thermal Stability | Stable at high temperatures. | Decomposes upon heating, losing water of hydration in stages.[12] |

| Hygroscopicity | Hygroscopic.[5] | Deliquescent and hygroscopic.[13] |

Experimental Protocols

X-ray Diffraction (XRD) for Crystal Structure Determination

Objective: To determine the crystal structure, unit cell parameters, and bond lengths of anhydrous and pentahydrate sodium metasilicate.

Methodology:

-

Sample Preparation: A fine powder of the sodium metasilicate sample (anhydrous or pentahydrate) is gently packed into a sample holder. For powder XRD, the material is finely ground and homogenized to ensure random orientation of the crystallites.[14]

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used. The instrument consists of an X-ray tube, a sample holder, and an X-ray detector.[14]

-

Data Collection: The sample is scanned over a 2θ range (e.g., 5° to 70°), where θ is the angle of incidence. The detector, moving at an angle of 2θ, records the intensity of the diffracted X-rays at each angle.[14]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions of the diffraction peaks are used to determine the interplanar spacings (d-spacings) according to Bragg's Law (nλ = 2d sinθ).[14] These d-spacings are then used to determine the unit cell parameters. The intensities of the peaks are used in more advanced analysis, such as Rietveld refinement, to determine the precise atomic positions within the unit cell and subsequently calculate bond lengths and angles.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To compare the thermal stability and determine the water of hydration content in this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the sodium metasilicate hydrate (B1144303) is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).[15]

-

Instrumentation: A thermogravimetric analyzer is used, which consists of a high-precision balance and a furnace.[16]

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.[16]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The temperature at which weight loss occurs indicates the decomposition or dehydration temperature. The percentage of weight loss is used to quantify the amount of water lost. For hydrates, distinct steps in the TGA curve can indicate the sequential loss of water molecules.

Conclusion

The structural disparity between the polymeric chains of anhydrous sodium metasilicate and the discrete hydrated anions of its pentahydrate form is the cornerstone of their differing physicochemical properties. For professionals in research and drug development, a clear understanding of these differences is crucial for selecting the appropriate form of sodium metasilicate for a given application, whether it be for its dissolution characteristics, thermal stability, or specific chemical reactivity. The data and protocols presented in this guide provide a foundational resource for the informed use of these versatile silicate compounds.

References

- 1. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 2. Sodium metasilicate - Wikipedia [en.wikipedia.org]

- 3. mp-4533: Na2SiO3 (orthorhombic, Cmc2_1, 36) [legacy.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. betakim.com.tr [betakim.com.tr]

- 6. jaydinesh.com [jaydinesh.com]

- 7. This compound,sodium silicate,soluble sodium silicate,instant sodium silicate [bestqihang.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sodium metasilicate anhydrous and this compound [standard-chem.com]

- 11. petro-kavir.com [petro-kavir.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Production process of this compound [m.standard-chem.com]

- 14. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 15. epfl.ch [epfl.ch]

- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

Sodium Metasilicate Pentahydrate: A Versatile Precursor for Reactive Silica in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel and efficient drug delivery systems is a cornerstone of modern pharmaceutical research. Among the various nanomaterials being explored, silica (B1680970) nanoparticles (SiNPs) have garnered significant attention due to their tunable particle size, high surface area, porous structure, and general biocompatibility.[1] While tetraethyl orthosilicate (B98303) (TEOS) has traditionally been a common precursor for SiNP synthesis, sodium metasilicate (B1246114) is emerging as a cost-effective, sustainable, and highly effective alternative.[2] This technical guide provides a comprehensive overview of the use of sodium metasilicate pentahydrate as a source of reactive silica for applications in drug development, with a focus on synthesis methodologies, the influence of process parameters, and its utility in drug delivery systems.

Sodium metasilicate (Na₂SiO₃), particularly in its pentahydrate form (Na₂SiO₃·5H₂O), is an inorganic compound that serves as a readily available and economical source of silicate (B1173343) ions.[3][4] Its use in the synthesis of silica nanoparticles offers a greener and more scalable approach compared to organometallic precursors like TEOS.[3] The resulting silica materials can be tailored for a range of biomedical applications, including as carriers for therapeutic agents, enabling targeted and controlled release.[5][6]

Properties of this compound

This compound is a white, crystalline, or granular solid that is highly soluble in water, forming a strongly alkaline solution.[7] This alkalinity plays a crucial role in the subsequent synthesis of silica.

| Property | Value | Reference |

| Chemical Formula | Na₂SiO₃·5H₂O | [8] |

| Molecular Weight | 212.14 g/mol | [8] |

| Appearance | White to off-white granules or powder | [8] |

| Na₂O Content | ~28% | [8] |

| SiO₂ Content | ~28% | [8] |

| Melting Point | 72.2 °C | [9] |

| Solubility in Water | High | [7] |

Synthesis of Reactive Silica from this compound

The generation of reactive silica, primarily in the form of silica nanoparticles, from this compound is typically achieved through sol-gel or precipitation methods. These processes involve the hydrolysis and condensation of silicate species under controlled conditions.[2]

Key Synthesis Parameters and Their Influence on Silica Properties

The physicochemical properties of the resulting silica nanoparticles, such as particle size, surface area, and porosity, are highly dependent on the synthesis parameters.

3.1.1 Effect of Precursor Concentration

The initial concentration of sodium metasilicate has a direct impact on the size of the resulting silica nanoparticles. Generally, a higher precursor concentration leads to the formation of larger particles due to the increased availability of silicate ions for particle growth.[10]

| Initial Na₂SiO₃ Concentration | Average SiNP Diameter | Reference |

| 0.01 mM | ~35 nm | [10] |

| 0.10 M | ~250 nm | [10] |

3.1.2 Effect of pH

The pH of the reaction medium is a critical parameter that influences both the rate of condensation and particle aggregation. The isoelectric point of silica is around pH 2-3. At pH values far from this point, the silica particles are more stable due to electrostatic repulsion. Synthesis at a higher pH (e.g., pH 10) has been shown to produce smaller and more stable nanoparticles compared to synthesis at a lower pH (e.g., pH 4).[11]

| Synthesis pH | Resulting Particle Size | Zeta Potential | Reference |

| 10 | 1.66 nm | -200 mV | [11] |

| 4 | 206.3 nm | +12.5 mV | [11] |

3.1.3 Effect of Temperature

Temperature affects the kinetics of the hydrolysis and condensation reactions. While some studies are conducted at room temperature[8], others utilize elevated temperatures (e.g., 80 °C) to control the reaction rate.[10]

3.1.4 Role of Surfactants

Surfactants can be employed to control the size and morphology of the silica nanoparticles. They can act as templates or stabilizing agents, leading to the formation of well-defined and monodisperse particles.[5] For instance, the addition of polyethylene (B3416737) glycol (PEG) in a one-step synthesis method has been shown to significantly decrease the size distribution of the nanoparticles.[10]

| Precursor Concentration | SiNP Size | ORMOSIL-NP (with PEG) Size | Reference |

| 0.01 mM | ~35 nm | ~17 nm | [10] |

| 0.10 M | ~250 nm | ~60 nm | [10] |

Comparative Analysis: Sodium Metasilicate vs. TEOS

Sodium metasilicate offers several advantages over TEOS as a silica precursor, primarily its lower cost and use of an aqueous medium.[4] However, TEOS is a high-purity molecular precursor that yields silica with ethanol (B145695) as the main byproduct, whereas sodium metasilicate is less pure and its neutralization results in salt byproducts that require removal.[4]

| Feature | Sodium Metasilicate (Na₂SiO₃) | Tetraethyl Orthosilicate (TEOS) |

| Chemical Nature | Inorganic Salt | Organometallic Alkoxide |

| Cost | Low | High |

| Primary Byproduct | Sodium Salts (e.g., NaCl, Na₂SO₄) | Ethanol |

| Solubility | Water | Alcohols; hydrolyzes in water |

| Handling | Aqueous solution, highly alkaline | Flammable liquid, moisture-sensitive |

Silica aerogels prepared from sodium metasilicate have been shown to have a higher surface area (~868 m²/g) compared to those from TEOS (~620 m²/g).[12]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Silica Nanoparticles

This protocol is based on the method described by Salazar Navarro & Valdez Salas.[11]

Materials:

-

This compound

-

Ethanol (99.9% analytical grade)

-

Distilled water

-

Cation exchange resin

-

PEGylated silicon surfactant (e.g., Silwet® L-77)

Procedure:

-

Prepare a supersaturated solution of sodium metasilicate (0.175 to 0.3 M) in distilled water.

-

Adjust the pH of the silicate solution to the desired value (e.g., 10) by passing it through a column containing a cation exchange resin.

-

Under vigorous stirring, add ethanol to the pH-adjusted silicate solution. The ethanol/water ratio can be varied (e.g., up to 1:60).

-

Add the surfactant to the solution at a final concentration of 0.33% to 0.62% v/v.

-

Homogenize the mixture for 30 minutes at 2,000 rpm.

-

Reflux the suspension at 95°C for one hour with constant stirring.

-

The resulting suspension of silica nanoparticles can then be characterized.

Protocol 2: Precipitation Method for Silica Nanoparticle Synthesis

This protocol is adapted from the work of Chapa-González et al.[10]

Materials:

-

Sodium metasilicate

-

Hydrochloric acid (HCl, 0.1 M)

-

Ethanol

-

Deionized water

Procedure:

-

Prepare sodium metasilicate solutions of varying concentrations (e.g., 0.01 mM to 0.10 M) in deionized water.

-

Heat the sodium metasilicate solution to 80 °C under magnetic agitation.

-

Add 0.1 M HCl dropwise to the heated solution until a pH of 6.0 is reached.

-

Collect the resulting precipitate by centrifugation (e.g., 10 min at 9000 G).

-

Wash the precipitate multiple times (e.g., 4 times) with ethanol and deionized water to remove sodium salts.

-

Dry the purified silica nanoparticles in an oven at 50 °C for 24 hours.

Visualization of Workflows and Relationships

General Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing silica nanoparticles from this compound.

Factors Influencing Silica Nanoparticle Properties

This diagram outlines the key experimental parameters that can be adjusted to control the final properties of the synthesized silica nanoparticles.

Applications in Drug Development

Silica nanoparticles derived from sodium metasilicate are promising candidates for various applications in drug development, primarily as carriers for therapeutic agents.[5]

Drug Loading and Release

The porous nature and high surface area of these nanoparticles allow for the efficient loading of drugs.[13] The drug loading capacity is influenced by the particle size and surface charge of the silica nanoparticles.[13] Smaller particles with a more negative surface charge have been shown to exhibit higher loading abilities.[13] The release of the loaded drug can be controlled, with some studies showing a sustained release over extended periods.[10]

Surface Functionalization for Targeted Delivery

The surface of silica nanoparticles is rich in silanol (B1196071) groups (Si-OH), which can be readily functionalized with various molecules to enhance their performance in drug delivery.[14] For instance, surface modification can be used to attach targeting ligands for cell-specific delivery or polymers to improve biocompatibility and circulation time.[14]

Biocompatibility

While silica nanoparticles are generally considered biocompatible, their toxicity can be concentration and size-dependent.[15] In vitro studies have shown low toxicity at lower concentrations, which may increase at higher concentrations.[15] Unfunctionalized mesoporous silicates have demonstrated good local biocompatibility but may exhibit systemic toxicity, highlighting the importance of surface modification to mitigate adverse effects.[15]

Experimental Workflow for Drug Delivery Application

The following diagram illustrates a typical workflow for the development of a silica-based drug delivery system.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of reactive silica, particularly in the form of nanoparticles, for advanced drug development applications. Its low cost, ease of use, and the ability to finely tune the properties of the resulting silica through the control of synthesis parameters make it an attractive alternative to traditional silica sources. The detailed experimental protocols and understanding of the key influencing factors presented in this guide provide a solid foundation for researchers and scientists to explore and optimize the use of sodium metasilicate-derived silica in novel drug delivery systems. Further research into surface functionalization and in vivo behavior will continue to unlock the full potential of this promising platform in addressing challenges in modern medicine.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparative studies on the physical properties of TEOS, TMOS and Na2SiO3 based silica aerogels by ambient pressure drying method | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. THE BIOCOMPATIBILITY OF MESOPOROUS SILICATES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocompatibility Assessment of Si-based Nano- and Micro-particles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pH Buffering Capacity of Sodium Metasilicate Pentahydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH buffering capacity of sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O) solutions. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties for formulation and process optimization. This document details the underlying chemical principles, presents quantitative data, provides a detailed experimental protocol for determining buffer capacity, and includes visualizations of the chemical pathways and experimental workflows.

Introduction to pH Buffering and Sodium Metasilicate

A buffer solution resists changes in pH upon the addition of an acidic or basic component. This capacity is crucial in numerous chemical and biological systems where stable pH is a prerequisite for reaction kinetics, compound stability, and physiological compatibility.

Sodium metasilicate is the sodium salt of silicic acid. In its pentahydrate form, it is a white, crystalline, and water-soluble compound.[1] When dissolved in water, sodium metasilicate hydrolyzes to form a solution containing silicate (B1173343) ions, silicic acid (a weak acid), and hydroxide (B78521) ions, resulting in an alkaline solution.[2] This equilibrium is the foundation of its buffering capacity.[3] The general formula for sodium silicate is Na₂O(SiO₂)ₙ, and the ratio of silicon dioxide (SiO₂) to sodium oxide (Na₂O) is a critical parameter that influences the alkalinity and buffering characteristics of the solution.[4]

Mechanism of pH Buffering

The buffering action of sodium metasilicate solutions stems from the equilibrium between the weak acid, silicic acid (H₄SiO₄ or Si(OH)₄), and its conjugate base, the silicate ion (H₃SiO₄⁻). The hydrolysis of sodium metasilicate in water establishes this equilibrium.

Upon the addition of a strong acid (H⁺), the hydroxide ions in the solution neutralize the added acid. This shift in equilibrium favors the formation of the weakly acidic silicic acid, thus resisting a significant drop in pH.[3][4] Conversely, the addition of a strong base (OH⁻) is counteracted by the reaction with silicic acid to form more silicate ions and water, thereby preventing a sharp increase in pH.[4]

The relevant chemical equilibria can be represented as follows:

-

Dissolution and Hydrolysis: Na₂SiO₃(s) + 2H₂O(l) ⇌ 2Na⁺(aq) + SiO₃²⁻(aq) + 2H₂O(l) SiO₃²⁻(aq) + 2H₂O(l) ⇌ H₂SiO₄²⁻(aq) + 2H⁺(aq) ⇌ H₄SiO₄(aq)

-

Buffering Action:

-

Against Acid (H⁺): OH⁻(aq) + H⁺(aq) → H₂O(l) (driving the equilibrium towards H₄SiO₄)

-

Against Base (OH⁻): H₄SiO₄(aq) + OH⁻(aq) ⇌ H₃SiO₄⁻(aq) + H₂O(l)

-

The following diagram illustrates the hydrolysis and buffering pathway of sodium metasilicate in an aqueous solution.

Quantitative Data on Buffering Capacity

The effectiveness of a buffer is quantified by its buffer capacity (β), which is defined as the amount of strong acid or base required to change the pH of one liter of the buffer solution by one unit. The calculation is based on the titration curve and is given by the formula:

β = dCb / dpH = -dCa / dpH

Where dCb and dCa are the moles of strong base or strong acid added, respectively, and dpH is the change in pH.

The buffering range of a weak acid is generally considered to be pKa ± 1. The first dissociation constant (pKa1) of silicic acid is approximately 9.8. This indicates that sodium metasilicate solutions are most effective at buffering in the alkaline pH range, typically between pH 9 and 11.

| Parameter | Value/Range | Reference |

| Chemical Formula | Na₂SiO₃·5H₂O | [5] |

| Molecular Weight | 212.14 g/mol | [6] |

| pKa1 of Silicic Acid (H₄SiO₄) | ~9.8 | |

| Effective Buffering Range | ~pH 9 - 11 | |

| Appearance | White crystalline or granular substance | [7] |

| Solubility in Water | Highly soluble | [7] |

Experimental Protocol: Determination of pH Buffering Capacity

This section provides a detailed methodology for determining the pH buffering capacity of a sodium metasilicate pentahydrate solution via acid-base titration.

Materials and Equipment

-

This compound (Na₂SiO₃·5H₂O)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

250 mL beaker

-

100 mL volumetric flask

-

Analytical balance

-

Safety goggles, gloves, and lab coat

Preparation of this compound Solution

-

Accurately weigh 2.12 g of this compound (this corresponds to a 0.1 M solution based on the molecular weight of 212.14 g/mol ).

-

Transfer the weighed solid into a 100 mL volumetric flask.

-

Add approximately 80 mL of deionized water and stir until the solid is completely dissolved.

-

Bring the solution to the 100 mL mark with deionized water, cap the flask, and invert it several times to ensure homogeneity.

Titration Procedure

-

Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 7, 10, and 12).

-

Pipette 50.0 mL of the prepared sodium metasilicate solution into a 250 mL beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the solution.

-